molecular formula C12H14O4 B6292259 cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid CAS No. 2293093-37-3

cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid

Cat. No.: B6292259
CAS No.: 2293093-37-3
M. Wt: 222.24 g/mol
InChI Key: RMJNLUPNXGOKTC-UHFFFAOYSA-N
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Description

cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol It is a cyclobutanecarboxylic acid derivative, characterized by the presence of a benzyloxy group and a hydroxy group on the cyclobutane ring

Preparation Methods

The synthesis of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutanone and benzyl alcohol.

    Reaction Conditions: The key steps involve the formation of the cyclobutane ring, followed by the introduction of the benzyloxy and hydroxy groups. This can be achieved through a series of reactions including cyclization, oxidation, and substitution reactions.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and hydroxy groups play a crucial role in binding to these targets, influencing their activity and function. The compound may modulate specific biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

cis-3-Benzyloxy-1-hydroxy-cyclobutanecarboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-hydroxy-3-phenylmethoxycyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-11(14)12(15)6-10(7-12)16-8-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJNLUPNXGOKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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